2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidine core fused with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at position 3 and an N-(p-tolyl)acetamide moiety at position 1. The benzo[d][1,3]dioxol-5-ylmethyl substituent introduces lipophilic and electron-rich characteristics, which may enhance binding to aromatic-rich enzyme pockets. The p-tolyl acetamide group contributes to solubility and target affinity via hydrogen bonding .
Properties
CAS No. |
892430-57-8 |
|---|---|
Molecular Formula |
C27H21N3O6 |
Molecular Weight |
483.48 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H21N3O6/c1-16-6-9-18(10-7-16)28-23(31)14-29-24-19-4-2-3-5-20(19)36-25(24)26(32)30(27(29)33)13-17-8-11-21-22(12-17)35-15-34-21/h2-12H,13-15H2,1H3,(H,28,31) |
InChI Key |
WOUMJMDNMFQCAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound is characterized by multiple pharmacophoric groups that may contribute to its biological activity:
- Molecular Formula: C29H23N3O8
- Molecular Weight: 541.5 g/mol
- IUPAC Name: this compound
This compound features a benzo[d][1,3]dioxole moiety and a benzofuro[3,2-d]pyrimidine core which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The benzofuro[3,2-d]pyrimidine core may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may act as a modulator of certain receptors, potentially influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this one. For instance:
- Compounds with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of benzofuro[3,2-d]pyrimidines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer activity of related compounds has been explored extensively:
- Studies suggest that compounds containing benzofuro[3,2-d]pyrimidine structures can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and modulation of cell cycle progression .
Anti-inflammatory Effects
Research indicates that similar compounds may possess anti-inflammatory properties:
- These compounds could inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to the target molecule. Below is a summary table highlighting key findings from recent research.
Scientific Research Applications
Medicinal Chemistry Applications
The unique structural properties of this compound make it a promising candidate in drug development:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines through modulation of enzymatic activity.
- Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may interact with enzymes involved in metabolic pathways relevant to disease.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested based on its ability to cross the blood-brain barrier.
Materials Science Applications
The compound's structural characteristics allow for exploration in materials science:
- Organic Electronics : Its properties may be exploited in the development of organic semiconductors.
- Photophysical Properties : The compound's ability to absorb and emit light makes it suitable for applications in photonic devices.
Biological Studies
Research on the biological interactions of this compound reveals:
- Interaction with Biological Macromolecules : Studies indicate that it may bind effectively to proteins or nucleic acids, influencing their function.
- Therapeutic Potential : The compound has shown promise in modulating pathways involved in inflammation and cell signaling.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
-
Enzyme Interaction Studies :
- Research indicated that the compound could serve as a potent inhibitor for certain enzymes associated with metabolic disorders. This was assessed through kinetic studies and molecular docking simulations.
-
Material Characterization :
- Investigations into its photophysical properties revealed potential applications in organic light-emitting diodes (OLEDs), showcasing its ability to function as an electron donor or acceptor.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Benzodiazepine-Pyrimidine Hybrid (): The compound (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide replaces the benzofuropyrimidine core with a benzodiazepine-pyrimido[4,5-d]pyrimidine system. This modification increases conformational flexibility and may alter selectivity toward GABA receptors or kinases .
- Chromen-Pyrazolopyrimidine Hybrid (): The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide incorporates a chromenone (flavonoid-like) system fused with pyrazolopyrimidine.
Substituent Variations
- Benzo[d][1,3]dioxole vs.
- Acetamide Linker Modifications: Benzothiazole derivatives () like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide replace the p-tolyl group with indole or thiazolidinone moieties, broadening anti-inflammatory and antibacterial activities .
Bioactivity and Target Profiles
Activity Clustering ()
Hierarchical clustering of 37 compounds revealed that structural similarity strongly correlates with bioactivity profiles. For example:
Pharmacological Outcomes
- Anti-inflammatory Activity : Benzothiazole-acetamide hybrids () showed IC₅₀ values <10 μM in COX-2 inhibition assays, suggesting the target compound’s p-tolyl group may similarly enhance anti-inflammatory potency .
- Antimicrobial Potential: Fluorinated derivatives () exhibited MIC values of 2–8 μg/mL against S. aureus, indicating that halogenation could be a strategic modification for the target compound .
Data Tables
Table 1: Structural and Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
